N-Ethyl 3-nitrobenzenesulfonamide
Overview
Description
N-Ethyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the meta position on the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Mechanism of Action
Mode of Action
It’s worth noting that sulfonamides, a class of compounds to which n-ethyl 3-nitrobenzenesulfonamide belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl 3-nitrobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the nitration of benzenesulfonamide to introduce the nitro group at the meta position, followed by the alkylation of the sulfonamide nitrogen with ethyl iodide. The reaction conditions typically involve the use of concentrated sulfuric acid for nitration and a base such as potassium carbonate for the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the ethyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Ethyl 3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-Ethyl 3-carboxybenzenesulfonamide.
Scientific Research Applications
N-Ethyl 3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-Ethyl 3-nitrobenzenesulfonamide can be compared with other similar compounds such as:
N-Methyl 3-nitrobenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl 4-nitrobenzenesulfonamide: Similar structure but with the nitro group at the para position.
N,N-Diethyl 3-nitrobenzenesulfonamide: Similar structure but with two ethyl groups on the sulfonamide nitrogen.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitro group at the meta position and the ethyl group on the sulfonamide nitrogen can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-ethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJRJTMIPLQFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428430 | |
Record name | N-Ethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-09-5 | |
Record name | N-Ethyl-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28860-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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